t-Butyl Enalapril-d3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl Enalapril-d3 involves several steps, starting from the appropriate deuterated precursors. The key steps include:
Formation of the Pyrrolidine Ring: This involves the reaction of a suitable amine with a deuterated carboxylic acid derivative under controlled conditions.
Coupling Reaction: The pyrrolidine derivative is then coupled with a deuterated ester of enalapril using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Protection and Deprotection Steps: Protecting groups are used to ensure selective reactions at different stages, followed by deprotection to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Chemical Reactions Analysis
Types of Reactions
t-Butyl Enalapril-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
t-Butyl Enalapril-d3 is extensively used in scientific research, including:
Pharmacokinetics: It helps in studying the absorption, distribution, metabolism, and excretion of enalapril.
Metabolism Studies: It is used to trace metabolic pathways and identify metabolites.
Drug Development: It aids in the development of new ACE inhibitors by providing insights into the behavior of enalapril in biological systems.
Mechanism of Action
t-Butyl Enalapril-d3, like enalapril, acts as an ACE inhibitor. It blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The molecular targets include the angiotensin-converting enzyme, and the pathways involved are the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
Similar Compounds
Enalapril: The non-deuterated form of t-Butyl Enalapril-d3.
Lisinopril: Another ACE inhibitor with a similar mechanism of action.
Ramipril: A structurally related ACE inhibitor used for similar therapeutic purposes.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise tracing in pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in research applications, making it a valuable tool for scientists .
Properties
Molecular Formula |
C24H36N2O5 |
---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
tert-butyl (2S)-1-[(2S)-3,3,3-trideuterio-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C24H36N2O5/c1-6-30-22(28)19(15-14-18-11-8-7-9-12-18)25-17(2)21(27)26-16-10-13-20(26)23(29)31-24(3,4)5/h7-9,11-12,17,19-20,25H,6,10,13-16H2,1-5H3/t17-,19-,20-/m0/s1/i2D3 |
InChI Key |
COROOYFPXSPNBH-XWTSCHDXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)N1CCC[C@H]1C(=O)OC(C)(C)C)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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